Dimethyl 2-amino-3,5-dichloroterephthalate
Overview
Description
Dimethyl 2-amino-3,5-dichloroterephthalate is a chemical compound with the molecular formula C10H9Cl2NO4 and a molecular weight of 278.09 g/mol. It is a derivative of terephthalic acid, characterized by the presence of two chlorine atoms and an amino group on the benzene ring, along with two ester groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-amino-3,5-dichloroterephthalate can be synthesized through various methods. One common synthetic route involves the reaction of dimethyl terephthalate with chlorinating agents to introduce chlorine atoms at the 3 and 5 positions. Subsequently, an amino group is introduced through nucleophilic substitution reactions. For instance, a solution of this compound in tetrahydrofuran (THF) can be reacted with isoamylnitrite under reflux conditions to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chlorination and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-amino-3,5-dichloroterephthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups or reduce other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or alkoxides are employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amino derivatives. Substitution reactions can result in the formation of various substituted terephthalates.
Scientific Research Applications
Dimethyl 2-amino-3,5-dichloroterephthalate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the development of pharmaceutical agents.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of dimethyl 2-amino-3,5-dichloroterephthalate involves its interaction with specific molecular targets and pathways. The amino and ester groups allow it to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2-amino-terephthalate: Lacks the chlorine atoms, resulting in different chemical reactivity and properties.
Dimethyl 2,5-dichloroterephthalate: Lacks the amino group, affecting its biological activity and chemical behavior.
Dimethyl 2,3-dichloroterephthalate: Chlorine atoms are positioned differently, leading to variations in reactivity and applications.
Uniqueness
Dimethyl 2-amino-3,5-dichloroterephthalate is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
dimethyl 2-amino-3,5-dichlorobenzene-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO4/c1-16-9(14)4-3-5(11)6(10(15)17-2)7(12)8(4)13/h3H,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFVZNWTMDRLDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1N)Cl)C(=O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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